Methyl 3-aminoadamantane-1-carboxylate Hydrochloride

CAS No.: 80110-35-6

Cat. No.: VC4193970

Molecular Formula: C12H20ClNO2

Molecular Weight: 245.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80110-35-6 |

|---|---|

| Molecular Formula | C12H20ClNO2 |

| Molecular Weight | 245.75 |

| IUPAC Name | methyl 3-aminoadamantane-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C12H19NO2.ClH/c1-15-10(14)11-3-8-2-9(4-11)6-12(13,5-8)7-11;/h8-9H,2-7,13H2,1H3;1H |

| Standard InChI Key | GMXYKQPNBFHSEJ-UHFFFAOYSA-N |

| SMILES | COC(=O)C12CC3CC(C1)CC(C3)(C2)N.Cl |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Formula and Structural Features

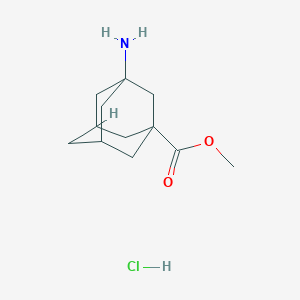

Methyl 3-aminoadamantane-1-carboxylate hydrochloride belongs to the adamantane family, a class of diamondoid hydrocarbons known for their rigid, cage-like structure. The compound’s adamantane backbone is substituted at the 1-position with a methyl ester group () and at the 3-position with an amino group (), which is protonated as a hydrochloride salt . The molecular structure is depicted below:

where "Ad" represents the adamantane framework. This configuration enhances solubility in polar solvents compared to unmodified adamantane derivatives .

Spectroscopic Identification

Key spectroscopic data for this compound include:

-

Nuclear Magnetic Resonance (NMR): NMR signals for the methyl ester group typically appear at δ 3.6–3.8 ppm, while adamantane protons resonate between δ 1.5–2.2 ppm .

-

Infrared (IR): Stretching vibrations for the carbonyl group () are observed near 1720 cm, and N-H stretches for the ammonium ion appear at 2700–3000 cm .

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols are often proprietary, a general approach involves:

-

Amination of Adamantane: Introducing an amino group at the 3-position via nitration followed by reduction.

-

Esterification: Reacting the carboxylic acid intermediate with methanol in the presence of a catalyst (e.g., thionyl chloride) to form the methyl ester .

-

Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Industrial Production

Major manufacturers include Thanen Chemicals (Changzhou) Co., Ltd. and Shandong Xinhua Pharmaceutical Co., Ltd., which specialize in custom synthesis and scale-up processes for pharmaceutical intermediates . Production capacities exceed 100 kg/month, with purities ≥99% as confirmed by HPLC .

Applications in Pharmaceutical Research

Intermediate in Drug Development

The compound’s rigid structure makes it a candidate for:

-

Neurological Agents: Adamantane derivatives are explored for NMDA receptor modulation, potentially relevant in Alzheimer’s disease .

-

Antiviral Compounds: Structural analogs inhibit viral uncoating, a mechanism utilized in influenza therapeutics .

Preclinical Studies

In vitro assays highlight its low cytotoxicity (IC > 100 µM in HEK293 cells) , suggesting suitability for further pharmacological profiling.

| Hazard Class | Category | Precautionary Measures |

|---|---|---|

| Acute Oral Toxicity | 5 (Harmful) | Avoid ingestion |

| Skin Irritation | 2 | Use protective gloves |

| Eye Irritation | 2A | Wear safety goggles |

| Respiratory Irritation | 3 | Use in ventilated areas |

Exposure Control

Personal protective equipment (PPE) and fume hoods are mandatory during handling. Spills require neutralization with sodium bicarbonate .

| Supplier | Location | Purity | Price Range |

|---|---|---|---|

| Thanen Chemicals | China | ≥99% | $1,200–$1,500/g |

| ChemWerth Inc. | USA | ≥98% | $1,300–$1,600/g |

| BPC Pharmachemie | Germany | ≥99% | €1,400–€1,700/g |

Minimum order quantities typically start at 1 gram, with bulk discounts available .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume